molecular formula C19H19N5O2S2 B2850714 N-(2,4-DIMETHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE CAS No. 946371-47-7

N-(2,4-DIMETHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2850714
CAS No.: 946371-47-7
M. Wt: 413.51
InChI Key: GCYWSPFZMHFDLP-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves the following steps:

    Formation of Thiadiazole Core: The thiadiazole core can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Phenylcarbamoylamino Group: The phenylcarbamoylamino group can be introduced through a reaction with phenyl isocyanate.

    Attachment of 2,4-Dimethylphenyl Group: The final step involves the reaction of the intermediate with 2,4-dimethylphenyl acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the thiadiazole ring.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the type of substitution, are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-DIMETHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE would depend on its specific biological activity. Generally, thiadiazole derivatives interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
  • N-(2,4-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propionamide
  • N-(2,4-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butyramide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-12-8-9-15(13(2)10-12)21-16(25)11-27-19-24-23-18(28-19)22-17(26)20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYWSPFZMHFDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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